molecular formula C10H10BrCl2O4P B231355 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate CAS No. 17702-64-6

1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate

Cat. No. B231355
CAS RN: 17702-64-6
M. Wt: 375.96 g/mol
InChI Key: PZJVGIQCSHKOGJ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate (BCP) is a synthetic organophosphate compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the regulation of the nervous system. BCP has been studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.

Mechanism Of Action

1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate increases the levels of acetylcholine in the brain, leading to increased neurotransmission and improved cognitive function.

Biochemical And Physiological Effects

1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has been shown to have a number of biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise manipulation of acetylcholine levels in the brain. However, one limitation of using 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate is its potential toxicity. Care must be taken to ensure that the dosage used in experiments is safe for animals or human subjects.

Future Directions

There are a number of future directions for research on 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of neurological disorders. Another area of interest is the investigation of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate's potential as an antioxidant and its role in protecting against oxidative stress and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate in humans.

Synthesis Methods

The synthesis of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate involves the reaction of 4-bromo-2-chlorobenzaldehyde with dimethyl phosphite in the presence of a base. The resulting product is then treated with acetic anhydride to yield 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of acetylcholinesterase in the regulation of the nervous system. 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

CAS RN

17702-64-6

Product Name

1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate

Molecular Formula

C10H10BrCl2O4P

Molecular Weight

375.96 g/mol

IUPAC Name

[(E)-1-(4-bromo-2-chlorophenyl)-2-chloroethenyl] dimethyl phosphate

InChI

InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-12)8-4-3-7(11)5-9(8)13/h3-6H,1-2H3/b10-6+

InChI Key

PZJVGIQCSHKOGJ-UXBLZVDNSA-N

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Br)Cl

SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Br)Cl

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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